molecular formula C15H21N3O2 B13114596 N-Butyl-3-ethoxy-2-methyl-2H-indazole-6-carboxamide CAS No. 919107-71-4

N-Butyl-3-ethoxy-2-methyl-2H-indazole-6-carboxamide

Cat. No.: B13114596
CAS No.: 919107-71-4
M. Wt: 275.35 g/mol
InChI Key: DLBLVMTZCPQAGT-UHFFFAOYSA-N
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Description

N-Butyl-3-ethoxy-2-methyl-2H-indazole-6-carboxamide is a synthetic compound belonging to the indazole family. Indazoles are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a butyl group, an ethoxy group, and a carboxamide group attached to the indazole core, making it a unique and potentially valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-3-ethoxy-2-methyl-2H-indazole-6-carboxamide typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions.

    Introduction of Substituents: The butyl, ethoxy, and carboxamide groups are introduced through subsequent reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-3-ethoxy-2-methyl-2H-indazole-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-Butyl-3-ethoxy-2-methyl-2H-indazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, indazole derivatives are known to inhibit phosphoinositide 3-kinase δ, which plays a role in respiratory diseases . The exact mechanism of action may vary depending on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • N-Butyl-2-methyl-2H-indazole-6-carboxamide
  • 3-Ethoxy-2-methyl-2H-indazole-6-carboxamide
  • N-Butyl-3-ethoxy-2H-indazole-6-carboxamide

Uniqueness

N-Butyl-3-ethoxy-2-methyl-2H-indazole-6-carboxamide is unique due to the specific combination of substituents on the indazole core. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds .

Properties

CAS No.

919107-71-4

Molecular Formula

C15H21N3O2

Molecular Weight

275.35 g/mol

IUPAC Name

N-butyl-3-ethoxy-2-methylindazole-6-carboxamide

InChI

InChI=1S/C15H21N3O2/c1-4-6-9-16-14(19)11-7-8-12-13(10-11)17-18(3)15(12)20-5-2/h7-8,10H,4-6,9H2,1-3H3,(H,16,19)

InChI Key

DLBLVMTZCPQAGT-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC2=NN(C(=C2C=C1)OCC)C

Origin of Product

United States

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